![molecular formula C10H7Br2N B1442825 4-Bromo-2-(bromomethyl)quinoline CAS No. 89446-61-7](/img/structure/B1442825.png)
4-Bromo-2-(bromomethyl)quinoline
Overview
Description
4-Bromo-2-(bromomethyl)quinoline is a chemical compound with the molecular formula C10H7Br2N . It has a molecular weight of 300.98 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(bromomethyl)quinoline is 1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Bromo-2-(bromomethyl)quinoline is a solid . It has a molecular weight of 300.98 .Scientific Research Applications
Synthesis of Bioactive Compounds
4-Bromo-2-(bromomethyl)quinoline: is a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of additional functional groups, making it a versatile building block in medicinal chemistry. For instance, it can be used to synthesize quinoline derivatives that exhibit potential as antibacterial, antifungal, and anticancer agents .
Material Science Applications
In material science, this compound can contribute to the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its bromine atoms can facilitate the cross-linking of polymers, enhancing the stability and conductivity of the resulting materials .
Chemical Synthesis
4-Bromo-2-(bromomethyl)quinoline: serves as a reagent in various chemical synthesis processes. It can be used to create complex molecular structures, which are essential in developing new chemical entities for research and industrial applications .
Chromatography
This compound can be used as a standard or reference material in chromatographic analysis due to its well-defined properties. It helps in the calibration of equipment and ensures the accuracy of analytical methods .
Biological Research
In biological research, 4-Bromo-2-(bromomethyl)quinoline can be utilized to study cell signaling pathways and protein interactions. It can act as a probe or inhibitor in biochemical assays to elucidate the mechanisms of disease progression .
Pharmaceutical Research
The compound is instrumental in pharmaceutical research, particularly in drug discovery and development. It can be modified to create novel drug candidates with improved efficacy and reduced side effects for various diseases .
Environmental Science
In environmental science, 4-Bromo-2-(bromomethyl)quinoline can be used to investigate the fate and transport of brominated organic compounds in the environment. It can serve as a model compound to study degradation processes and environmental impact .
Analytical Chemistry
Lastly, in analytical chemistry, it can be employed in the development of new analytical reagents and methods. Its reactivity with different chemical groups makes it a useful tool for detecting and quantifying substances in complex mixtures .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline derivatives are often used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
Mode of Action
It is known that brominated quinolines can participate in various chemical reactions, including suzuki–miyaura cross-coupling . In this reaction, the bromine atoms in 4-Bromo-2-(bromomethyl)quinoline could potentially act as leaving groups, allowing the carbon atoms they were attached to participate in the formation of new carbon-carbon bonds .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
For instance, the bromine atoms in 4-Bromo-2-(bromomethyl)quinoline could potentially influence its distribution and excretion .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer effects .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(bromomethyl)quinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it can participate is known to be influenced by factors such as temperature, solvent, and the presence of a catalyst .
properties
IUPAC Name |
4-bromo-2-(bromomethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFQZZRNPCQDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40707763 | |
Record name | 4-Bromo-2-(bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(bromomethyl)quinoline | |
CAS RN |
89446-61-7 | |
Record name | 4-Bromo-2-(bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(bromomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.